molecular formula C8H7ClN4 B1420347 2-chloro-6-(2-methyl-1H-imidazol-1-yl)pyrazine CAS No. 959239-32-8

2-chloro-6-(2-methyl-1H-imidazol-1-yl)pyrazine

Cat. No.: B1420347
CAS No.: 959239-32-8
M. Wt: 194.62 g/mol
InChI Key: VKNNSTPPZCFKNK-UHFFFAOYSA-N
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Description

2-chloro-6-(2-methyl-1H-imidazol-1-yl)pyrazine is a heterocyclic compound that features both pyrazine and imidazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chlorine and methyl groups in its structure adds to its chemical reactivity and potential utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-(2-methyl-1H-imidazol-1-yl)pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyrazine with 2-methylimidazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions, where the chlorine is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the imidazole ring.

    Coupling Reactions: It can also undergo coupling reactions, forming larger, more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted pyrazines.

    Oxidation Products: Oxidized derivatives of the imidazole ring.

    Reduction Products: Reduced forms of the pyrazine or imidazole rings.

Scientific Research Applications

2-chloro-6-(2-methyl-1H-imidazol-1-yl)pyrazine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of novel materials, including organic semiconductors and light-emitting diodes.

    Biological Studies: It is used in various biological assays to study enzyme interactions and cellular pathways.

Comparison with Similar Compounds

    2-chloro-6-(1H-imidazol-1-yl)pyrazine: Lacks the methyl group, which can affect its reactivity and binding properties.

    2-chloro-6-(2-methyl-1H-imidazol-1-yl)pyridine: Similar structure but with a pyridine ring instead of pyrazine, leading to different chemical properties.

Uniqueness: 2-chloro-6-(2-methyl-1H-imidazol-1-yl)pyrazine is unique due to the combination of its pyrazine and imidazole rings, along with the specific positioning of the chlorine and methyl groups

Properties

IUPAC Name

2-chloro-6-(2-methylimidazol-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c1-6-11-2-3-13(6)8-5-10-4-7(9)12-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNNSTPPZCFKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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